

Monoiodoamiodarone: A Reference Standard for Quality Control in Pharmaceutical Analysis

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Compound of Interest

Compound Name: (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone

Cat. No.: B1673788

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monoiodoamiodarone, chemically identified as (2-Butylbenzofuran-3-yl){4-[2-(diethylamino)ethoxy]-3-iodophenyl}methanone, is a critical reference standard in the pharmaceutical analysis of Amiodarone.[1][2] Amiodarone is a potent class III antiarrhythmic agent used in the treatment of various cardiac dysrhythmias.[3][4] Due to the potential for impurities to affect the safety and efficacy of the final drug product, rigorous analytical testing is required. Monoiodoamiodarone is recognized as a significant related compound and is listed as Amiodarone Related Compound C in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[2] As a well-characterized impurity, it serves as an essential tool for method development, validation, and routine quality control of Amiodarone hydrochloride in both active pharmaceutical ingredients (API) and finished dosage forms.[3][5][6]

These application notes provide a comprehensive overview of the use of Monoiodoamiodarone as a reference standard, including detailed analytical methodologies and quantitative data to support its application in a laboratory setting.

Quantitative Data Summary

The following tables summarize key quantitative data from validated analytical methods for the determination of Amiodarone and its impurities, including Monoiodoamiodarone. These data are essential for assessing method performance and ensuring reliable results.

Table 1: Chromatographic Parameters for Amiodarone and Related Impurities

Compound	Retention Time (min)	Relative Retention Time (vs. Amiodarone)	Resolution (Rs)
Amiodarone Impurity D	5.0	Not specified	> 3.5 (between D and E)[7]
Amiodarone	~8.0	1.00	-
Amiodarone Impurity B	~8.0	Not specified	Not specified
Monoiodoamiodarone (Impurity C)	Not specified	Not specified	> 1.5[8]
Amiodarone Impurity E	Not specified	Not specified	> 3.5 (between D and E)[7]

Table 2: Method Validation Data for the Quantification of Amiodarone and Impurities

Parameter	Amiodarone Assay	Impurity Determination
Linearity Range	350-650 µg/mL[8][9]	10-24 µg/mL[8][9]
Correlation Coefficient (r ²)	> 0.999[3]	> 0.999[3]
Accuracy (% Recovery)	98.0 - 102.0%[9]	90.0 - 107.0%[9]
Precision (RSD)	Intra-day: 1.0% Inter-day: 1.2% [9]	Intra-day & Inter-day: < 5.3% [9]
Limit of Detection (LOD)	Not specified	0.0002 mg/mL (Impurity D) 0.0001 mg/mL (Impurity E)
Limit of Quantitation (LOQ)	8 µg/mL[9]	9 µg/mL[9] 0.0004 mg/mL (Impurities D & E)

Experimental Protocols

This section provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Amiodarone and its related substances, using Monoiodoamiodarone as a reference standard.

Protocol: Stability-Indicating HPLC Analysis of Amiodarone and Impurities

1. Objective: To quantify Amiodarone hydrochloride and its related impurities, including Monoiodoamiodarone, in bulk drug substances and pharmaceutical dosage forms using a validated stability-indicating HPLC method.

2. Materials and Reagents:

- Amiodarone Hydrochloride Reference Standard (USP or EP)
- Monoiodoamiodarone (Amiodarone Related Compound C)
- Other relevant Amiodarone impurities (e.g., Impurity D, E)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Ammonium acetate
- Acetic acid (glacial)
- Water (HPLC grade)
- Amiodarone API or tablet formulation (Sample)

3. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector or a photodiode array (PDA) detector.
- Analytical column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 μ m) or equivalent.[8]
[9]
- Data acquisition and processing software.

4. Chromatographic Conditions:

- Mobile Phase A: 50 mM Acetate buffer pH 5.5.[8][9]
- Mobile Phase B: Methanol:Acetonitrile (3:4, v/v).[8][9]
- Gradient Elution:
 - 0-5 min: 40% B
 - 5-15 min: 40-60% B
 - 15-25 min: 60-80% B
 - 25-30 min: 80% B
 - 30-35 min: 80-40% B
 - 35-40 min: 40% B

- Flow Rate: 1.0 mL/min.
- Column Temperature: 50 °C.[8][9]
- Detection Wavelength: 240 nm.[3]
- Injection Volume: 10 µL.

5. Preparation of Solutions:

- Standard Stock Solution (Amiodarone): Accurately weigh and dissolve an appropriate amount of Amiodarone Hydrochloride RS in methanol to obtain a concentration of 500 µg/mL.[8]
- Impurity Stock Solution (Monoiodoamiodarone and others): Accurately weigh and dissolve an appropriate amount of each impurity reference standard in methanol to obtain a concentration of 50 µg/mL.[8]
- System Suitability Solution: Mix equal volumes of the Amiodarone standard stock solution and each impurity stock solution.
- Sample Preparation (Tablets):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powdered tablets equivalent to 100 mg of Amiodarone hydrochloride into a 10 mL volumetric flask.[8][9]
 - Add methanol, sonicate to dissolve, and dilute to volume with methanol to obtain a concentration of 10 mg/mL.[8][9]
 - Further dilute with the mobile phase to a final concentration of approximately 500 µg/mL for the assay and an appropriate concentration for impurity analysis.
 - Filter the solution through a 0.45 µm syringe filter before injection.

6. System Suitability:

- Inject the system suitability solution.
- The resolution between critical peak pairs (e.g., Amiodarone Impurity D and E) should be not less than 3.5.[\[7\]](#)
- The tailing factor for the Amiodarone peak should be not more than 2.0.
- The relative standard deviation (RSD) for replicate injections of the Amiodarone standard should be not more than 2.0%.

7. Analysis:

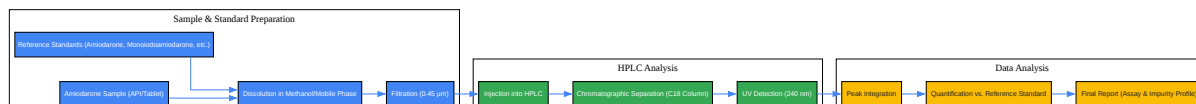
- Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
- Record the chromatograms and integrate the peak areas.

8. Calculation:

- Assay of Amiodarone: Calculate the percentage of Amiodarone hydrochloride in the sample by comparing the peak area of the sample with that of the standard.
- Quantification of Impurities: Calculate the percentage of each impurity by comparing its peak area to the peak area of the corresponding reference standard or to the Amiodarone standard using a relative response factor if established.

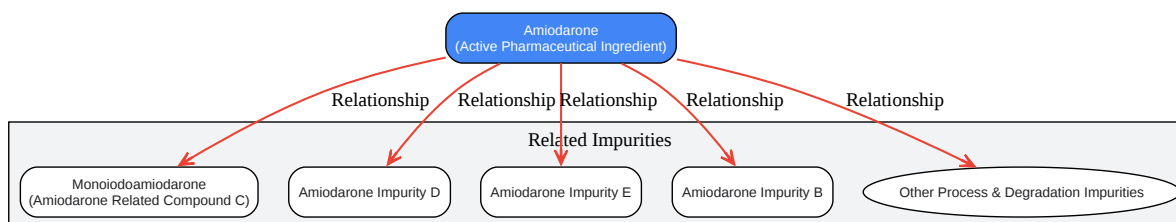
Visualizations

The following diagrams illustrate the analytical workflow and the relationship between Amiodarone and its impurities.



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Caption: Workflow for HPLC analysis of Amiodarone and its impurities.



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Caption: Relationship between Amiodarone and its key impurities.

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